L-Primapterin

描述

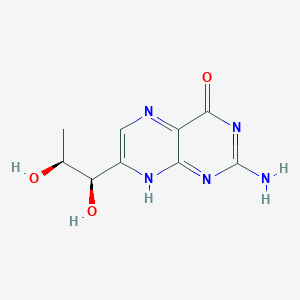

L-Primapterin, also known as 7-Biopterin, is a naturally occurring pterin derivative. It is the 7-isomer of L-biopterin and serves as a characteristic marker of hyperphenylalaninemia variant primapterinuria, a metabolic disorder. This compound is excreted in the urine and is significant in the study of metabolic diseases .

准备方法

Synthetic Routes and Reaction Conditions: L-Primapterin can be synthesized through the rearrangement of 4a-hydroxy-tetrahydropterin in the absence of pterin-4a-carbinolamine dehydratase. The synthetic route involves the use of specific reagents and controlled reaction conditions to ensure the formation of the desired isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .

化学反应分析

Role in Enzyme Inhibition

L-Primapterin and its derivatives exhibit competitive inhibition of phenylalanine hydroxylase (PAH) :

-

Mechanism : L-tetrahydroprimapterin competes with the natural cofactor tetrahydrobiopterin (BH₄) .

-

Kinetics : Lineweaver-Burk plots reveal non-linear inhibition patterns at varying inhibitor concentrations (0–20 μM) .

-

Impact : This inhibition disrupts phenylalanine metabolism, contributing to transient hyperphenylalaninemia .

| Inhibitor Concentration (μM) | Reaction Rate (μM/min) | Inhibition Type |

|---|---|---|

| 0 | 0.45 | Baseline |

| 5 | 0.32 | Competitive |

| 10 | 0.21 | Competitive |

| 20 | 0.12 | Competitive |

Redox Reactions and Salvage Pathways

This compound participates in pterin salvage pathways involving:

-

Dihydrofolate reductase (DHFR) : Reduces 7,8-dihydropterins to tetrahydropterins .

-

Carbonyl reductase (CR) : Converts sepiapterin to 7,8-dihydrobiopterin, which DHFR further reduces to BH₄ .

Analytical Characterization

GC-MS and HPLC methods are pivotal for identifying this compound:

-

Derivatization : Trimethylsilylation (TMS) for GC-MS analysis .

-

Chromatography : Reverse-phase HPLC with fluorescence detection (excitation/emission: 350/440 nm) .

-

Key MS Fragments :

In Vivo Relevance

-

Pathological Marker : Elevated urinary this compound correlates with pterin-4a-carbinolamine dehydratase deficiency , a rare metabolic disorder .

-

Biosynthetic Intermediates : Acts as a transient cofactor in aromatic amino acid hydroxylation when BH₄ levels are insufficient .

Structural Interactions

-

Hydrogen Bonding : The pterin ring forms hydrogen bonds with Val81, Gly121, and Arg180 in enzyme-binding pockets .

-

Aromatic Stacking : π-π interactions with Tyr123 stabilize inhibitor-enzyme complexes .

This compound’s reactivity underscores its dual role as a metabolic intermediate and enzyme modulator. Its study provides insights into pterin-related disorders and therapeutic strategies targeting cofactor-dependent pathways .

科学研究应用

L-Primapterin has several applications in scientific research:

Chemistry: Used as a reference standard in the study of pterin chemistry and metabolic pathways.

Biology: Investigated for its role in metabolic disorders and as a biomarker for certain diseases.

Medicine: Studied for its potential therapeutic applications in treating metabolic disorders.

Industry: Utilized in the development of diagnostic assays and research tools for metabolic studies

作用机制

L-Primapterin exerts its effects by participating in the pterin biosynthetic pathway. It acts as a marker for metabolic disorders involving tetrahydrobiopterin metabolism. The compound interacts with enzymes such as pterin-4a-carbinolamine dehydratase, influencing the levels of various pterin derivatives in the body .

相似化合物的比较

L-Biopterin: The parent compound of L-Primapterin, involved in similar metabolic pathways.

Neopterin: Another pterin derivative with distinct biological roles.

Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.

Uniqueness: this compound is unique due to its specific isomeric form and its role as a marker for hyperphenylalaninemia variant primapterinuria. Its distinct chemical structure and metabolic significance set it apart from other pterin derivatives .

生物活性

L-Primapterin, also known as 7-biopterin, is a naturally occurring pterin compound that plays a significant role in various biological processes, particularly in the context of metabolic disorders such as hyperphenylalaninemia (HPA). Its unique 7-substituted structure differentiates it from other pterins, and it is primarily recognized for its involvement in neurotransmitter synthesis and regulation of nitric oxide production.

Biological Activities

This compound exhibits several critical biological activities:

- Neurotransmitter Synthesis : It acts as a cofactor for enzymes involved in the biosynthesis of neurotransmitters, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This pathway is crucial for the production of catecholamines and serotonin .

- Regulation of Nitric Oxide : Similar to other pterins, this compound may play a role in the regulation of nitric oxide synthase, influencing vascular function and neuroprotection.

- Metabolic Marker : It serves as a significant marker in metabolic disorders like hyperphenylalaninemia, particularly in cases associated with primapterinuria. Elevated levels of this compound can indicate dysfunctions in pteridine metabolism .

Table: Comparison of Pterins

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Biopterin | 6-substituted pterin | Precursor to this compound; involved in nitric oxide synthesis. |

| Dihydrobiopterin | Reduced form | Acts as an intermediate in biopterin metabolism; less active than this compound. |

| Tetrahydrobiopterin | Fully reduced form | Essential for enzyme activity but differs structurally from this compound. |

| This compound | 7-substituted pterin | Unique due to its specific 7-substitution influencing metabolic pathways distinct from other pterins. |

Case Studies

-

Pterin Profiling in Hyperphenylalaninemia :

A study involving 18 patients with different forms of HPA demonstrated significant elevations in various pterins, including this compound. The analysis showed that patients with classical PKU and BH4-responsive PKU had markedly different profiles compared to control groups, suggesting that pterin profiling could be instrumental for differential diagnosis . -

Hyperphenylalaninemia and Genetic Correlations :

Research has indicated that mutations in the PCBD gene can lead to elevated levels of this compound. In patients with HPA, the accumulation of this compound may be linked to reduced activity of enzymes involved in its metabolism, highlighting its potential role as a biomarker for genetic screening . -

Impact on Neurotransmitter Production :

In studies assessing the relationship between pterins and neurotransmitter synthesis, it was found that increased levels of this compound corresponded with alterations in neurotransmitter levels in patients with metabolic disorders. This suggests that monitoring this compound could provide insights into neurological health .

The exact mechanism by which this compound exerts its biological effects remains partially understood. However, it is hypothesized that due to its structural similarity to biopterin, it may participate in similar enzymatic reactions involved in neurotransmitter synthesis and nitric oxide regulation. Specifically, research indicates that during phenylalanine hydroxylation, both biopterin and this compound are produced, suggesting a shared metabolic pathway .

属性

IUPAC Name |

2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-DZSWIPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180964 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2636-52-4 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is L-Primapterin formed in the body?

A: Research suggests that this compound originates from tetrahydro-L-biopterin, a vital cofactor for enzymes involved in neurotransmitter synthesis. A study using deuterium-labeled tetrahydro-L-biopterin in patients excreting excess primapterin (primapterinuria) showed that both this compound and L-biopterin isolated from urine post-administration had similar levels of deuterium labeling. This suggests that this compound is likely formed from tetrahydro-L-biopterin through an intramolecular rearrangement. []

Q2: Can this compound be differentiated from other pterins based on its structure?

A: Yes, laser desorption Fourier transform mass spectrometry allows for structural characterization of this compound and its differentiation from isomeric pterins like L-sepiapterin and L-biopterin. The technique relies on characteristic fragmentation patterns observed during collision-induced dissociation of negatively charged ions. While this method effectively distinguishes isomers like this compound from L-biopterin, it cannot differentiate between optical isomers like monapterin and neopterin. []

Q3: Why are 7-substituted pterins like this compound of interest in the context of human disease?

A: The presence of elevated levels of 7-substituted pterins, including this compound, has been observed in the urine of patients experiencing an atypical, transient form of hyperphenylalaninemia. [] This observation suggests a potential link between the metabolism of 7-substituted pterins and this metabolic disorder.

Q4: What is the significance of the regiospecific synthesis of this compound?

A: The development of a regiospecific synthesis for (polyhydroxypropyl)-pterins, including this compound, was a significant achievement. This synthetic strategy, which utilizes the condensation of 2,5,6-triaminopyrimidin-4-one with specific pentose semicarbazones, allows for the controlled and targeted production of this compound. [, ] This access to pure this compound is crucial for further investigation of its biological properties and potential roles in health and disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。